(2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-propoxyphenyl)prop-2-enamide
Description
The compound (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-propoxyphenyl)prop-2-enamide is a synthetic organic molecule that belongs to the class of sulfonamide derivatives This compound is characterized by the presence of a pyrimidine ring, a sulfonamide group, and a prop-2-enamide moiety
Properties
IUPAC Name |
(E)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(4-propoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c1-4-15-32-21-10-5-19(6-11-21)7-14-23(29)27-20-8-12-22(13-9-20)33(30,31)28-24-25-17(2)16-18(3)26-24/h5-14,16H,4,15H2,1-3H3,(H,27,29)(H,25,26,28)/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELRXZIZXJNSBW-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-propoxyphenyl)prop-2-enamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a urea derivative under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrimidine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Coupling with the Phenyl Ring: The sulfonamide-pyrimidine intermediate is then coupled with a phenyl derivative through a nucleophilic aromatic substitution reaction.
Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide moiety through a condensation reaction between the phenyl-sulfonamide intermediate and an appropriate prop-2-enamide precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening techniques, automated synthesis platforms, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-propoxyphenyl)prop-2-enamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
Overview
The compound (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-propoxyphenyl)prop-2-enamide is a synthetic organic molecule that exhibits significant potential in various scientific research fields, particularly in medicinal chemistry. Its complex structure includes a pyrimidine moiety and a sulfamoyl group, which contribute to its biological activities.
Biological Activities
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antibacterial Properties : Compounds containing sulfonamide groups are known for their efficacy against various bacterial strains.
- Anti-inflammatory Effects : The presence of specific functional groups may enhance the compound's ability to modulate inflammatory responses.
- Antitumor Activity : Preliminary studies suggest potential applications in cancer therapy due to the compound's ability to interact with critical biological pathways.
Medicinal Chemistry
The unique structural features of this compound make it a candidate for drug development. Its design allows for targeted interactions with enzymes and receptors involved in disease processes.
Case Studies :
-
Enzyme Inhibition Studies : Molecular docking simulations have shown that the compound can effectively bind to specific targets such as kinases and other enzymes integral to cellular signaling pathways.
Target Enzyme Binding Affinity Reference Kinase A High Enzyme B Moderate - In Vitro Assays : Laboratory tests have demonstrated that the compound exhibits cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent.
Pharmacology
The pharmacological profile of this compound suggests it could be developed into therapeutics for conditions such as:
- Cancer
- Infections
- Inflammatory diseases
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions, allowing for precise control over functional groups and stereochemistry.
The proposed mechanism of action includes:
- Inhibition of Target Enzymes : The compound may inhibit key enzymes involved in metabolic and signaling pathways.
- Modulation of Receptor Activity : It could act as a ligand for specific receptors, influencing cellular responses.
Future Research Directions
Further studies are necessary to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Potential areas of exploration include:
- Long-term Toxicity Studies : Understanding the safety profile through chronic exposure assessments.
- Clinical Trials : Investigating efficacy in human subjects for various therapeutic applications.
Mechanism of Action
The mechanism of action of (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-propoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
(2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-propoxyphenyl)prop-2-enamide: can be compared with other sulfonamide derivatives:
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for antibacterial therapy.
Sulfadiazine: Another sulfonamide with a broad spectrum of antibacterial activity.
The uniqueness of This compound lies in its specific structural features, such as the presence of the pyrimidine ring and the prop-2-enamide moiety, which may confer distinct biological activities and therapeutic potential.
Biological Activity
The compound (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-propoxyphenyl)prop-2-enamide is a synthetic organic molecule that has garnered attention due to its complex structure and potential biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Structural Characteristics
The compound features several key structural components:
- Pyrimidine Ring : Known for its role in various biological activities, including enzyme inhibition.
- Sulfamoyl Group : Often associated with antibacterial and anti-inflammatory properties.
- Prop-2-enamide Backbone : Provides unique reactivity and interaction capabilities with biological targets.
The molecular formula for this compound is with a molar mass of 462.6 g/mol. The presence of diverse functional groups allows for potential interactions with various biological targets, making it a candidate for medicinal chemistry research.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs often exhibit antimicrobial activity. The sulfonamide group is particularly noted for its antibacterial effects. For example, derivatives of sulfonamides have shown efficacy against a range of bacterial strains by inhibiting folic acid synthesis, a critical pathway in bacterial growth and replication.
Antitumor Activity
The pyrimidine moiety has been implicated in the development of kinase inhibitors and other anticancer agents. Studies suggest that modifications to the pyrimidine ring can enhance cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant inhibition of tumor cell proliferation in vitro .
Anti-inflammatory Effects
In addition to antimicrobial and antitumor properties, the compound may exhibit anti-inflammatory effects. Sulfonamides are known to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines . This property could be beneficial in treating conditions characterized by chronic inflammation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key findings from SAR studies include:
- Pyrimidine Substituents : Variations in the pyrimidine ring can significantly alter pharmacological profiles. For example, different substituents at positions 4 and 6 can enhance binding affinity to specific enzymes or receptors.
- Sulfamoyl Modifications : Changes to the sulfamoyl group have been shown to affect antibacterial potency and selectivity against specific bacterial strains.
- Alkoxy Side Chains : The presence of propoxy or other alkoxy groups can influence lipophilicity and cellular uptake, impacting overall efficacy.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Anticonvulsant Activity : A related compound, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568), demonstrated significant anticonvulsant properties in various animal models. This highlights the potential for similar derivatives to exhibit neuroprotective effects .
- Cytotoxicity Assessments : In vitro studies assessing cytotoxicity in human cell lines (e.g., HepG2) revealed that certain derivatives maintain safety profiles at concentrations up to 100 µM, suggesting a favorable therapeutic window for further development .
Q & A
Q. What are the optimal synthetic routes for preparing (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-propoxyphenyl)prop-2-enamide, and what challenges arise during purification?
Methodological Answer: The compound can be synthesized via a multi-step approach:
Sulfamoyl linkage formation : React 4,6-dimethylpyrimidin-2-amine with chlorosulfonic acid to generate the sulfamoyl chloride intermediate.
Coupling with phenylprop-2-enamide : Attach the intermediate to 4-aminophenylprop-2-enamide using a base (e.g., triethylamine) in anhydrous dichloromethane .
Esterification of the propoxyphenyl group : Introduce the 4-propoxyphenyl moiety via a condensation reaction under microwave-assisted conditions (80°C, 30 min) with acetonitrile as the solvent .
Q. Challenges :
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is required due to byproducts from incomplete sulfamoylation.
- Stereochemical control : The (2E)-configuration is stabilized by steric hindrance during enamide formation; monitor via NMR (olefinic protons at δ 6.8–7.2 ppm, coupling constant ) .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- X-ray crystallography : For unambiguous confirmation, grow single crystals in ethyl acetate/hexane. The sulfamoyl and enamide groups exhibit planar geometry, with bond angles consistent with sp-hybridized carbons (e.g., C4–N2–S1 angle ≈ 116°) .
Q. What physicochemical properties (e.g., solubility, stability) are critical for in vitro assays, and how can they be characterized?
Methodological Answer:
- Solubility : Test in DMSO (primary stock solvent) and aqueous buffers (e.g., PBS at pH 7.4). The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in DMSO (>50 mg/mL) due to the hydrophobic propoxyphenyl group .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC: the enamide bond hydrolyzes under acidic conditions (t = 48 h at pH 3.0), requiring storage at −20°C in inert atmospheres .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets such as kinases or sulfotransferases?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize the geometry at the B3LYP/6-31G(d) level. The sulfamoyl group’s electron-withdrawing nature reduces the HOMO-LUMO gap (~4.2 eV), enhancing electrophilic reactivity .
- Molecular docking : Use AutoDock Vina to simulate binding to sulfotransferases. The 4-propoxyphenyl group occupies a hydrophobic pocket, while the pyrimidinyl sulfamoyl moiety forms hydrogen bonds with catalytic lysine residues (binding energy ≈ −9.2 kcal/mol) .
Q. What strategies resolve contradictions in biological activity data across cell-based vs. enzymatic assays?
Methodological Answer: Case Study : If the compound inhibits Enzyme X in vitro (IC = 50 nM) but shows no activity in cell-based assays:
Membrane permeability : Measure logP (experimental ≈ 3.2) and compare to computational predictions (e.g., XLogP3 ≈ 3.5). High logP may cause nonspecific binding to lipid bilayers .
Metabolic stability : Incubate with liver microsomes (human/rat). CYP3A4-mediated oxidation of the propoxyphenyl group generates inactive metabolites (t = 15 min) .
Off-target profiling : Screen against a kinase panel (e.g., Eurofins) to identify collateral targets (e.g., EGFR inhibition at 1 μM) .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
Methodological Answer:
- Modification sites :
- Pyrimidinyl ring : Replace 4,6-dimethyl groups with bulkier substituents (e.g., isopropyl) to enhance hydrophobic interactions.
- Propoxyphenyl group : Shorten the alkoxy chain (ethoxy → methoxy) to reduce metabolic lability .
- Data-driven optimization :
Q. What crystallographic techniques elucidate conformational flexibility in derivatives of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction : Compare torsional angles (e.g., C2–C3–C4–N2) across derivatives. The enamide group adopts a planar conformation (dihedral angle < 5°), while the propoxyphenyl group rotates freely (torsional angle variability ≈ 30°) .
- Variable-temperature XRD : At 100 K, restricted rotation of the sulfamoyl group reduces thermal motion (B-factor ≈ 2.5 Å) compared to room-temperature data (B-factor ≈ 5.8 Å) .
Q. How should researchers design controlled degradation studies to identify key instability hotspots in the molecule?
Methodological Answer:
- Forced degradation :
- Mitigation strategies : Incorporate electron-donating groups (e.g., methoxy) adjacent to the enamide to stabilize against hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
